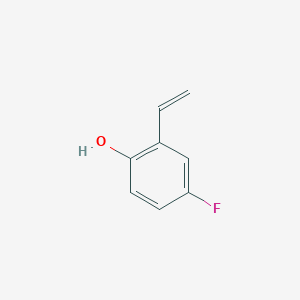

4-Fluoro-2-vinylphenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 4-Fluoro-2-vinylphenol, such as poly(4-vinylphenol) (PVPh), has been reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride . Another study reported the transesterification of dialkyl carbonates and fluorine-containing carbonates by poly(4-vinylphenol) to develop a method for the synthesis of polymers containing a carbonate functional group in the side chain .Aplicaciones Científicas De Investigación

1. Production of Poly(4-vinylphenol)

4-Vinylphenol, a key derivative of 4-Fluoro-2-vinylphenol, is crucial in the production of poly(4-vinylphenol) (PVPh), a polymer with various industrial applications. A study developed a low-cost process for producing 4-vinylphenol through the low-temperature fast pyrolysis of biomass, highlighting its viability for large-scale production (Qu et al., 2013).

2. Photocatalysis Using Poly(4-vinylphenol)

Poly (4-vinylphenol) (PVP) has been identified as a stable and low-cost sensitizer for titania in visible light photocatalysis. The study demonstrated PVP's effectiveness in hydrogen production and photocatalytic degradation of pollutants under visible light, offering a promising approach for environmental remediation (Zhang et al., 2017).

3. Hydrogen Bonding in Polymer Synthesis

Research into diblock copolymers has utilized poly(4-vinylpyridine) block copolymers containing a segment derived from 4-fluorophenyl, which is a component of this compound. This study provides insights into the synthesis and self-assembly of these copolymers, contributing to the development of advanced polymeric materials (Pan et al., 2000).

4. Bio-Based Styrene Monomers

4-Vinylguaiacol, derived from this compound, has been used for synthesizing bio-based poly(vinylguaiacol) with phenolic functions. This approach offers an environmentally friendly alternative for producing polymers with controlled molecular weights, demonstrating the versatility of this compound derivatives in green chemistry (Takeshima et al., 2017).

5. Antioxidant Properties in Food Chemistry

Studies on 4-vinyl derivatives of hydroxycinnamic acids, related to this compound, have explored their antioxidant properties. These compounds, including 4-vinylphenol, show potential as antioxidants in various mediums, which could be beneficial for food preservation and health-related applications (Terpinc et al., 2011).

6. Low-Surface-Energy Materials

Poly(vinylphenol) (PVPh), derived from this compound, has been discovered to have an extremely low surface energy after thermal treatment. This property is significant for developing materials with special surface characteristics, like non-stick or water-repellent surfaces (Lin et al., 2007).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s worth noting that similar compounds have demonstrated anti-angiogenic activities, suggesting potential interactions with angiogenesis-related targets .

Biochemical Pathways

A study on a similar compound, 4-vinylphenol, showed that it down-regulated pi3k/akt and p38 mapk pathways . These pathways are crucial in cell proliferation and survival, suggesting that 4-Fluoro-2-vinylphenol may have similar effects.

Result of Action

Similar compounds have shown to inhibit metastasis and cancer stemness in cancer stem-like cells

Análisis Bioquímico

Biochemical Properties

4-Fluoro-2-vinylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with phenolic acid decarboxylase, an enzyme that catalyzes the decarboxylation of hydroxycinnamic acids to produce hydroxystyrenes, including this compound . This interaction is crucial for the bioproduction of styrene derivatives. Additionally, this compound can undergo glycosylation, forming β-primeverosides, which are important for its metabolic processing .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In cancer stem-like cells, this compound inhibits metastasis and stemness features by reducing spheroid formation and ALDH1 expression . It also suppresses colony formation, cell proliferation, and migration, indicating its potential as an anti-cancer agent . Furthermore, this compound interferes with the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the activity of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are involved in extracellular matrix degradation . This inhibition is crucial for its anti-metastatic effects. Additionally, this compound modulates the expression of caspases 3 and 9, promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but prolonged exposure can lead to degradation . Long-term effects on cellular function include sustained inhibition of cell proliferation and migration, as well as continued suppression of metastasis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits angiogenesis and tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including pneumo- and hepato-toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes decarboxylation by phenolic acid decarboxylase to produce hydroxystyrenes . Additionally, it can be glycosylated to form β-primeverosides, which are further metabolized in the cell . These metabolic pathways are essential for the compound’s biotransformation and utilization in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions.

Propiedades

IUPAC Name |

2-ethenyl-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHXEZQFNWLCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

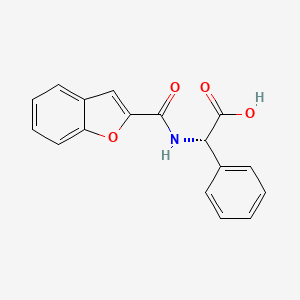

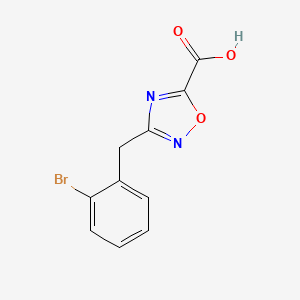

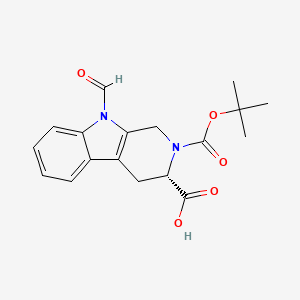

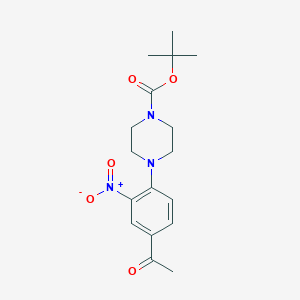

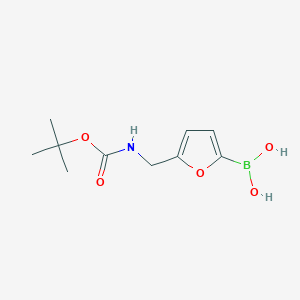

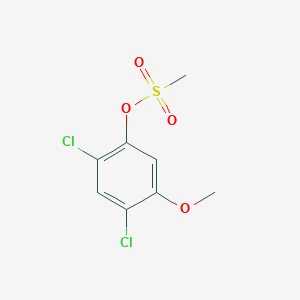

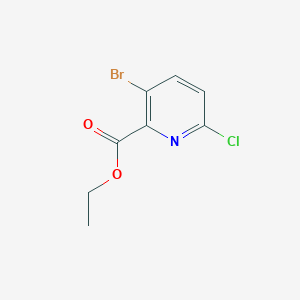

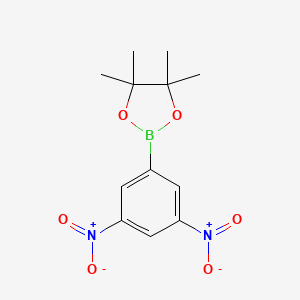

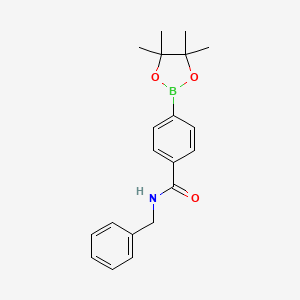

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)

![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)